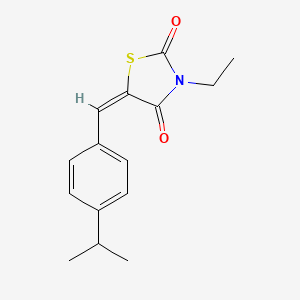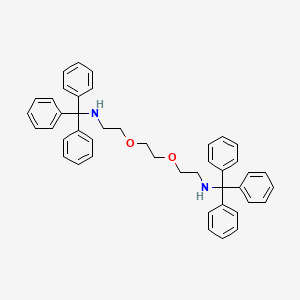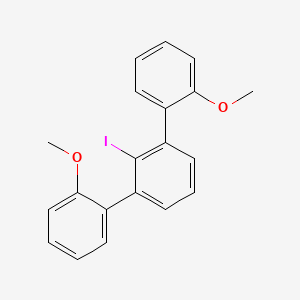![molecular formula C23H26N4O2 B11974041 3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)
3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isobutylphényl)-N’-[(E)-1-(4-méthoxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide est un composé organique complexe ayant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole, un groupe isobutylphényle et un groupe méthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-isobutylphényl)-N’-[(E)-1-(4-méthoxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrazole : Ceci peut être obtenu par réaction de l’hydrazine avec une β-dicétone.
Fixation du groupe isobutylphényle : Cette étape implique l’alkylation du cycle pyrazole avec un halogénure d’isobutylphényle approprié.
Formation du carbohydrazide : Ceci est réalisé en faisant réagir l’intermédiaire avec l’hydrate d’hydrazine.
Condensation avec le groupe méthoxyphényle : La dernière étape implique la condensation du carbohydrazide avec le 4-méthoxybenzaldéhyde en conditions acides ou basiques pour former le composé souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
3-(4-isobutylphényl)-N’-[(E)-1-(4-méthoxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide peut subir divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être obtenue à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Agents halogénants comme la N-bromosuccinimide pour la substitution électrophile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
3-(4-isobutylphényl)-N’-[(E)-1-(4-méthoxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Médecine : Étudié pour son potentiel en tant qu’agent anti-inflammatoire ou anticancéreux.
Industrie : Pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques.
Applications De Recherche Scientifique
3-(4-isobutylphenyl)-N’-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du 3-(4-isobutylphényl)-N’-[(E)-1-(4-méthoxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Les voies et les cibles exactes dépendraient de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-isobutylphényl)-N’-[(E)-1-(4-méthoxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide
- 3-(4-isobutylphényl)-N’-[(E)-1-(4-méthoxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide
Unicité
L’unicité du 3-(4-isobutylphényl)-N’-[(E)-1-(4-méthoxyphényl)éthylidène]-1H-pyrazole-5-carbohydrazide réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C23H26N4O2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-15(2)13-17-5-7-19(8-6-17)21-14-22(26-25-21)23(28)27-24-16(3)18-9-11-20(29-4)12-10-18/h5-12,14-15H,13H2,1-4H3,(H,25,26)(H,27,28)/b24-16+ |
Clé InChI |
KIWUVHPRDYLCIB-LFVJCYFKSA-N |
SMILES isomérique |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)


![1-Benzyl-4-piperidinone (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11973968.png)
![ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973975.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11973988.png)

![3-(4-ethylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973997.png)

![6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11974005.png)
![(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11974007.png)

![7-Methyl-20-{[(oxolan-2-yl)methyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B11974019.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974038.png)
